(4-Benzyl-1-piperidyl)(6-indazolyl)methanone

Description

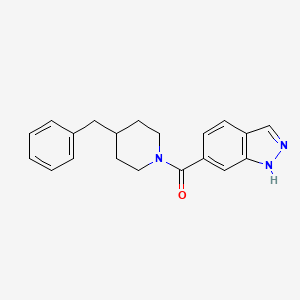

(4-Benzyl-1-piperidyl)(6-indazolyl)methanone is a heterocyclic compound featuring a piperidine moiety substituted with a benzyl group at the 4-position and a methanone bridge connecting to the 6-position of an indazole ring. Key identifiers include:

Properties

Molecular Formula |

C20H21N3O |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(4-benzylpiperidin-1-yl)-(1H-indazol-6-yl)methanone |

InChI |

InChI=1S/C20H21N3O/c24-20(17-6-7-18-14-21-22-19(18)13-17)23-10-8-16(9-11-23)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2,(H,21,22) |

InChI Key |

ZRAUMDPTSOKLPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C=NN4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-1-piperidyl)(6-indazolyl)methanone typically involves the reaction of 4-benzylpiperidine with 6-indazolecarboxylic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-1-piperidyl)(6-indazolyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

(4-Benzyl-1-piperidyl)(6-indazolyl)methanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Benzyl-1-piperidyl)(6-indazolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor, altering its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

Physicochemical Properties

Key Observations :

- Thermal Stability : While the target compound’s decomposition temperature is unreported, analogs with extensive hydrogen-bonding networks (e.g., tetrazole derivatives ) exhibit higher thermal stability (247.6–288.7°C).

- Solubility: The benzyloxy/methoxy-substituted indanone derivative shows broad solubility in organic solvents, suggesting that similar substituents on the target compound could enhance its applicability in drug formulation.

Key Observations :

- Target Selectivity: Piperidine/piperazine-linked methanones are versatile scaffolds. For example, replacing indazole with benzoimidazole (as in ) shifts activity toward histamine receptors, whereas indanone derivatives () target acetylcholinesterase.

- Pharmacophore Design: The presence of a methanone bridge and aromatic systems (indazole, indole) is critical for π-π stacking or hydrogen-bond interactions with biological targets.

Biological Activity

(4-Benzyl-1-piperidyl)(6-indazolyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and an indazole moiety. This unique structure may contribute to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound may have diverse biological activities, particularly in cancer treatment and receptor modulation.

1. Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For example, research involving related piperidine derivatives showed promising cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 10ec | BT-474 (Breast) | 0.99 ± 0.01 |

| Compound 10ef | MCF-7 (Breast) | 3.89 ± 0.16 |

| Nocodazole | Control | 0.87 ± 0.01 |

The compound was found to induce apoptosis in BT-474 cells through mechanisms involving cell cycle arrest at the G2/M phase and tubulin polymerization inhibition .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Tubulin Inhibition : The compound has been shown to interact with the colchicine binding site on tubulin, disrupting microtubule dynamics essential for cell division .

- Apoptosis Induction : Flow cytometric analysis indicated that treatment with the compound led to an increase in sub-G1 and G2/M phase populations, suggesting effective induction of apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

- A study highlighted the synthesis of a series of substituted piperidine derivatives, which were screened for their anticancer properties against human cancer cell lines. The most potent compounds showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .

- Another research effort examined structure-activity relationships (SAR) among benzylpiperidine derivatives, identifying critical pharmacophore features necessary for receptor antagonism and cytotoxicity .

Potential Therapeutic Applications

The promising biological activity of this compound suggests potential applications in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.